molecular formula C14H14N2O4 B5089770 ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate

ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate

Cat. No. B5089770
M. Wt: 274.27 g/mol
InChI Key: FUANJCIFQYJKLO-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate, also known as ethyl 3-[4-(N-acetylamino)phenyl]-2-cyanoacrylate, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects
Ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. It has also been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate in lab experiments is its ease of synthesis. It can be synthesized using a relatively simple multi-step reaction process. However, one of the limitations of using ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on further elucidating the mechanism of action of the compound. Additionally, research could be conducted to explore the potential use of ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate in drug discovery and development. Finally, research could be conducted to explore the potential use of the compound in other scientific fields, such as materials science and nanotechnology.

Synthesis Methods

Ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate can be synthesized using a multi-step reaction process. The first step involves the reaction of ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate cyanoacetate with 4-aminobenzophenone to form ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(aminophenyl)-2-oxo-3-oxopropyl]cyanoacetate. This intermediate product is then reacted with acetic anhydride to form ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(N-acetylamino)phenyl]-2-cyano-3-oxopropanoate.

Scientific Research Applications

Ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate has been extensively studied for its potential applications in various scientific fields. One of the primary applications is in the field of organic chemistry, where it is used as a key intermediate in the synthesis of various compounds. It has also been studied for its potential use in drug discovery, as it has been shown to exhibit significant biological activity against various cell lines.

properties

IUPAC Name

ethyl 3-(4-acetamidophenyl)-2-cyano-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(19)12(8-15)13(18)10-4-6-11(7-5-10)16-9(2)17/h4-7,12H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUANJCIFQYJKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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